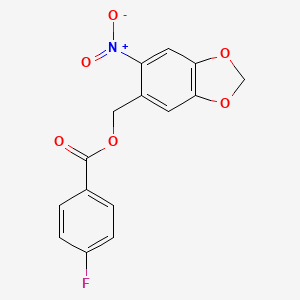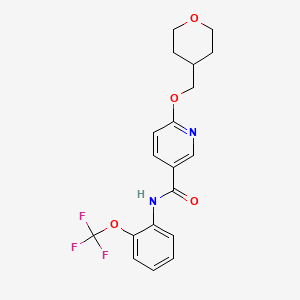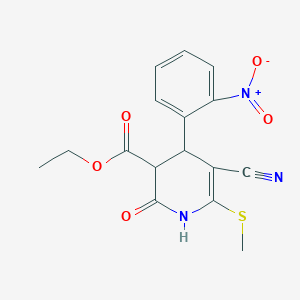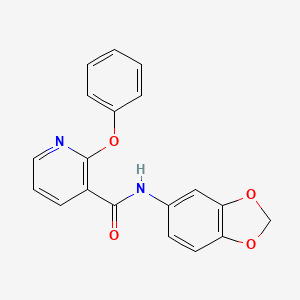![molecular formula C16H20N4O2S B2363319 3,4-二甲基-N-(2-(6-甲基-1H-咪唑并[1,2-b]吡唑-1-基)乙基)苯磺酰胺 CAS No. 2034634-67-6](/img/structure/B2363319.png)
3,4-二甲基-N-(2-(6-甲基-1H-咪唑并[1,2-b]吡唑-1-基)乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
咪唑衍生物以其抗菌特性而闻名。所述化合物可被合成成多种形式,靶向不同的微生物途径,可能抑制细菌和其他病原体的生长。 这种应用在开发新型抗生素方面至关重要,尤其是在抗生素耐药性不断上升的时代 .
抗癌潜力
含咪唑化合物的结构复杂性使其能够与多种生物靶标相互作用。一些衍生物在抑制癌细胞生长方面已显示出希望。 对这种化合物的研究可能导致新型抗肿瘤药物的开发,特别是针对特定的癌细胞系,如 C6(大鼠神经胶质瘤)和 HepG2(人肝癌细胞) .
抗炎和镇痛作用
据报道,具有咪唑环的化合物表现出抗炎和镇痛活性。 通过调节炎症通路,这些化合物可用于缓解疼痛和减少炎症,使其成为新型止痛药的潜在候选药物 .
抗病毒应用
咪唑衍生物也可以设计为靶向病毒复制机制。 它们潜在的抗病毒作用可以用来治疗各种病毒感染,为抗病毒药物的开发领域做出贡献 .
神经保护特性
咪唑化合物的 neuroprotective 特性引起了人们极大的兴趣。 它们可能保护神经细胞免受损伤或退化,这在治疗阿尔茨海默病和帕金森病等神经退行性疾病方面尤为重要 .
抗糖尿病活性
研究表明,某些咪唑衍生物可以影响与糖尿病相关的代谢通路。 可以探索这种化合物在调节血糖水平方面的潜力,并将其用作糖尿病管理的新治疗方案 .
作用机制
Target of Action
The primary targets of 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The specific mode of action of 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties .
Biochemical Pathways
The exact biochemical pathways affected by 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide Imidazole derivatives are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide It’s known that environmental factors can significantly impact the action of many compounds .
生化分析
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad range of biological activities exhibited by imidazole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is not well-defined due to the lack of specific studies on this compound. Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
3,4-dimethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-4-5-15(10-13(12)2)23(21,22)17-6-7-19-8-9-20-16(19)11-14(3)18-20/h4-5,8-11,17H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZINXVMOUMCPLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)
![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)
![4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide](/img/structure/B2363242.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)
![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2363245.png)


![(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2363250.png)

![Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2363252.png)
![3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2363254.png)
![3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2363256.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2363257.png)

